![molecular formula C13H27N3O B1488822 2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide CAS No. 2098076-97-0](/img/structure/B1488822.png)
2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthesis of Biologically Active Compounds
Researchers have developed methods to synthesize N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which have shown promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This indicates potential applications in treating diseases related to enzyme dysfunction, such as Alzheimer's disease (H. Khalid et al., 2014).
Chemical Reactions and Derivatives
The study of reactions involving aminoethyl- and aminopropyl-substituted heterocycles, including the creation of 2-aminomethylene derivatives and N-benzoylanthranilic acid amides, showcases the chemical versatility of piperidine-related compounds. This could be relevant for the synthesis of new pharmaceuticals or materials (A. Strakovs et al., 2002).
Radiosynthesis for Imaging Purposes
The first radiosynthesis of [(11)C]AZD8931, a derivative for imaging of EGFR, HER2, and HER3 signaling in cancer research, highlights the compound's application in developing diagnostic tools and understanding disease mechanisms (Min Wang et al., 2014).
Antibacterial Activity
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds related to piperidine, have been evaluated for their antibacterial potentials, suggesting their use in developing new antibacterial agents (Kashif Iqbal et al., 2017).
Future Directions
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and new developments may be expected in the future.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs .
Mode of Action
It is known that piperidine derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Piperidine derivatives are known to have diverse biological activities, which suggests that they may affect a variety of biochemical pathways .
Pharmacokinetics
It is known that the stability of boronic acids and their esters, which this compound may contain, can be influenced by the ph of the environment . This could potentially impact the bioavailability of the compound.
Result of Action
It is known that piperidine derivatives can have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters, which this compound may contain, can be influenced by the pH of the environment . This suggests that changes in pH could potentially influence the action, efficacy, and stability of this compound.
properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-butyl-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-3-4-7-15(2)13(17)11-16-8-5-6-12(9-14)10-16/h12H,3-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNPDPJTVCJEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CCCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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